molecular formula C19H11F3N2OS2 B3722668 4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione

Cat. No.: B3722668
M. Wt: 404.4 g/mol
InChI Key: PDSDSPIMNDYJFL-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a trifluoromethyl group, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazole precursor under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS2/c20-19(21,22)12-4-3-5-13(9-12)24-17(25)16(27-18(24)26)8-11-10-23-15-7-2-1-6-14(11)15/h1-10,25H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSDSPIMNDYJFL-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione
Reactant of Route 2
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione
Reactant of Route 3
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione
Reactant of Route 4
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione
Reactant of Route 5
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione
Reactant of Route 6
Reactant of Route 6
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.